molecular formula C10H14N2O3 B1395009 2-[(3-Hydroxybutyl)amino]isonicotinic acid CAS No. 1220035-06-2

2-[(3-Hydroxybutyl)amino]isonicotinic acid

Cat. No.: B1395009
CAS No.: 1220035-06-2
M. Wt: 210.23 g/mol
InChI Key: CKIDOBVBXQPHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Hydroxybutyl)amino]isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) with a 3-hydroxybutylamino substituent at the 2-position of the pyridine ring. This compound combines the structural features of isonicotinic acid—a well-studied scaffold in medicinal chemistry—with a flexible hydroxyalkyl chain, which may enhance solubility and modulate biological interactions.

Properties

IUPAC Name

2-(3-hydroxybutylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(13)2-4-11-9-6-8(10(14)15)3-5-12-9/h3,5-7,13H,2,4H2,1H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIDOBVBXQPHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=NC=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxybutyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 3-hydroxybutylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxybutyl)amino]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 2-[(3-Oxobutyl)amino]isonicotinic acid.

    Reduction: Reduction of the carboxylic acid group can produce 2-[(3-Hydroxybutyl)amino]isonicotinol.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

2-[(3-Hydroxybutyl)amino]isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxybutyl)amino]isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid ()

  • Structure : A trifluoromethylphenyl group replaces the hydroxybutyl chain.
  • Physicochemical Properties :
    • Molecular weight: 282.22 g/mol (C₁₃H₉F₃N₂O₂) .
    • Lipophilicity: Increased due to the electron-withdrawing CF₃ group, likely enhancing membrane permeability but reducing aqueous solubility.
  • Synthesis : Likely involves coupling reactions between isonicotinic acid derivatives and aryl amines.

Comparison : The trifluoromethyl group confers greater metabolic stability and hydrophobicity compared to the hydroxybutyl group, which may improve blood-brain barrier penetration but increase toxicity risks.

Hydrazide Derivatives (e.g., Isoniazid)

  • Structure : Isoniazid (isonicotinic acid hydrazide) features a hydrazide group at the 4-position.
  • Physicochemical Properties :
    • Molecular weight: 137.14 g/mol (C₆H₇N₃O).
    • Solubility: High in polar solvents due to the hydrazide moiety.
  • Biological Activity : Potent antitubercular activity via inhibition of mycolic acid biosynthesis . However, esters of isonicotinic acid (e.g., thioesters) lack this activity, underscoring the critical role of the hydrazide group .

Halogenated Aromatic Derivatives

3-[(2-Fluoro-4-iodophenyl)amino]-4-pyridinecarboxylic acid ()

  • Structure : Contains a fluoro-iodophenyl substituent.
  • Physicochemical Properties :
    • Molecular weight: ~388.1 g/mol (C₁₂H₇FIN₂O₂).
    • Electronic Effects: Halogens increase molecular polarizability and van der Waals interactions.
  • Synthesis : Likely involves palladium-catalyzed coupling reactions.

Comparison: The halogenated aromatic ring enhances binding affinity to hydrophobic targets but may complicate synthesis and increase toxicity.

Hydroxy-Substituted Analogs

3-Hydroxyisobutyric Acid ()

  • Structure : A branched hydroxy acid unrelated to pyridine derivatives.
  • Physicochemical Properties :
    • Molecular weight: 104.11 g/mol (C₄H₈O₃).
    • Function: Intermediate in valine catabolism.

Key Findings and Implications

Structural Flexibility: The hydroxybutyl chain in this compound may improve aqueous solubility compared to halogenated or aromatic analogs, making it a candidate for oral administration .

Metabolic Stability : Unlike hydrazides (e.g., isoniazid), the hydroxybutyl group could reduce susceptibility to enzymatic degradation, prolonging half-life .

Safety Profile : The absence of halogens or reactive hydrazide groups may lower toxicity risks compared to halogenated or hydrazide derivatives .

Biological Activity

2-[(3-Hydroxybutyl)amino]isonicotinic acid is a derivative of isonicotinic acid, recognized for its potential biological activities. This compound, with the molecular formula C10H14N2O3C_{10}H_{14}N_{2}O_{3}, has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors involved in metabolic processes. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid with 3-hydroxybutylamine under controlled conditions. Common solvents include ethanol or methanol, and the reaction is usually conducted at temperatures ranging from 50°C to 70°C to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties comparable to established antibiotics against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Pharmacological Potential : The compound is being investigated for its role in metabolic pathways, particularly in the biosynthesis of NAD+ and NADP+, which are crucial for energy metabolism. This suggests potential applications in treating metabolic disorders such as diabetes and obesity .
  • Enzyme Modulation : The compound's structure allows it to interact with specific enzymes involved in nicotinic acid metabolism, potentially influencing cellular signaling pathways and enhancing its therapeutic effects .

The mechanism of action of this compound involves modulation of enzyme activity related to nicotinic acid metabolism. It may enhance the activity of enzymes involved in the biosynthesis of coenzymes like NAD+ and NADP+, thereby influencing various metabolic processes within cells .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several nicotinic acid derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential as an alternative therapeutic agent .
  • Pharmacological Evaluation : Another investigation assessed the effects of this compound on metabolic disorders. It was found to significantly improve metabolic parameters in animal models, indicating its potential utility in managing conditions like obesity and diabetes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Nicotinic AcidBasic pyridine structurePrecursor for NAD+ biosynthesis
3-HydroxybutylamineAliphatic amine groupBuilding block for amino derivatives
NicotinamideAmide derivative of nicotinic acidAntimicrobial and anti-inflammatory properties
This compoundHydroxylated amine derivativeAntimicrobial, potential metabolic modulator

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Hydroxybutyl)amino]isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Hydroxybutyl)amino]isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.